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2-Bromo-1-methylcyclohexanol
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Overview
Description
2-Bromo-1-methylcyclohexanol is an organic compound with the molecular formula C7H13BrO It is a brominated cyclohexanol derivative, characterized by a bromine atom and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-methylcyclohexanol can be synthesized through the bromination of 1-methylcyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexanol, resulting in the formation of the bromohydrin .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methylcyclohexanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted cyclohexanol derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Major Products:
Substitution: Various substituted cyclohexanol derivatives.
Elimination: 1-Methylcyclohexene.
Oxidation: 2-Bromo-1-methylcyclohexanone.
Scientific Research Applications
2-Bromo-1-methylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methylcyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromine.
Elimination Reactions: The hydroxyl group and the adjacent hydrogen atom are removed, forming a double bond and resulting in the formation of an alkene.
Oxidation Reactions: The hydroxyl group is oxidized to a carbonyl group, involving the transfer of electrons and the formation of a new functional group
Comparison with Similar Compounds
2-Bromo-1-methylcyclohexanol can be compared with other similar compounds, such as:
2-Chloro-1-methylcyclohexanol: Similar in structure but with a chlorine atom instead of bromine.
1-Methylcyclohexanol: Lacks the halogen atom, resulting in different chemical properties and reactivity.
2-Bromo-1-cyclohexanol: Similar structure but without the methyl group, leading to variations in steric effects and reactivity.
Properties
IUPAC Name |
2-bromo-1-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6(7)8/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDNPUUEODZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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